molecular formula C10H14OSi B3246595 3-(Trimethylsilyl)benzaldehyde CAS No. 17887-54-6

3-(Trimethylsilyl)benzaldehyde

Cat. No. B3246595
CAS RN: 17887-54-6
M. Wt: 178.3 g/mol
InChI Key: ZNFLHCKSMCSEGW-UHFFFAOYSA-N
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Patent
US05693668

Procedure details

To a mixture of 3-trimethylsilylbenzylalcohol (3.60 g, 20 mmol) and pyridium dichromate (11.29 g, 30 mmol) in dichloromethane (60 ml) at 0° C. was added 3 Å molecular sieve powder (16 g) and anhydrous acetic acid (2 ml). Then the reaction was allowed to react 30 min at room temperature, stirred 20 min with celite (10 g), filtered and evaporated under reduced pressure. The residue was treated with diethyl ether (50 ml), filtered through MgSO4 and concentrated. 3-trimethylsilylbenzaldehyde was purified by distillation.
Name
3-trimethylsilylbenzylalcohol
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
pyridium dichromate
Quantity
11.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
powder
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:12])([CH3:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][OH:7].C1C=CC(N=NC2C=CC(N)=NC=2N)=CC=1.Cl.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.C(O)(=O)C>ClCCl>[CH3:1][Si:2]([CH3:12])([CH3:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7] |f:1.2.3|

Inputs

Step One
Name
3-trimethylsilylbenzylalcohol
Quantity
3.6 g
Type
reactant
Smiles
C[Si](C=1C=C(CO)C=CC1)(C)C
Name
pyridium dichromate
Quantity
11.29 g
Type
reactant
Smiles
C=1C=CC(=CC1)N=NC=2C=CC(=NC2N)N.Cl.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
powder
Quantity
16 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred 20 min with celite (10 g)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react 30 min at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with diethyl ether (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered through MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
3-trimethylsilylbenzaldehyde was purified by distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C[Si](C=1C=C(C=O)C=CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.